molecular formula C23H24N4OS B2732323 5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 868219-23-2

5-((4-Benzylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2732323
CAS RN: 868219-23-2
M. Wt: 404.53
InChI Key: YKMMFBNIDUBHNU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzylpiperidine, a phenyl group, a thiazole, and a triazole. These groups are common in many pharmaceutical compounds and could suggest potential biological activity .


Molecular Structure Analysis

The compound likely has a complex 3D structure due to the presence of multiple rings. The benzylpiperidine and phenyl groups could potentially participate in pi stacking interactions, while the nitrogen atoms in the triazole and thiazole rings could act as hydrogen bond acceptors .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzylpiperidine could potentially be alkylated, while the triazole and thiazole rings could potentially undergo electrophilic substitution reactions .

Future Directions

Future research could involve studying the biological activity of this compound and determining its mechanism of action. Additionally, modifications could be made to the structure of the compound to enhance its activity or reduce potential side effects .

properties

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4OS/c28-22-21(29-23-24-16-25-27(22)23)20(19-9-5-2-6-10-19)26-13-11-18(12-14-26)15-17-7-3-1-4-8-17/h1-10,16,18,20,28H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKMMFBNIDUBHNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=C(N5C(=NC=N5)S4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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